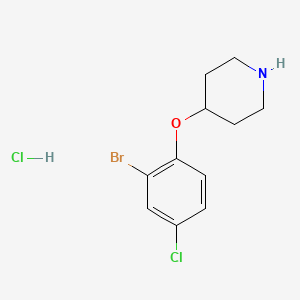

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride

Description

Crystallographic Analysis and Molecular Conformation

The crystallographic analysis of this compound reveals a complex molecular architecture characterized by the spatial arrangement of the piperidine ring and the dihalogenated phenoxy substituent. The molecular structure exhibits specific conformational preferences that are influenced by the steric and electronic effects of the bromine and chlorine atoms positioned at the 2 and 4 positions of the phenyl ring, respectively. The piperidine ring adopts a characteristic chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles. The phenoxy group is attached to the piperidine ring through an ether linkage, creating a flexible connection that allows for rotational freedom around the carbon-oxygen bond.

The halogen substituents introduce significant electronic and steric perturbations to the molecular geometry. The bromine atom at the ortho position relative to the oxygen atom creates substantial steric hindrance, while the chlorine atom at the para position provides additional electronic effects through its electron-withdrawing properties. These halogen atoms influence the overall molecular conformation by affecting the dihedral angles between the piperidine ring and the phenyl ring. The presence of both halogens creates an asymmetric electronic environment that can lead to preferential orientations in the solid state.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding involving the protonated piperidine nitrogen and the chloride counterion. The hydrogen chloride salt formation significantly affects the packing arrangement and contributes to the overall stability of the crystalline structure. Additional van der Waals interactions between neighboring molecules, particularly involving the halogen atoms, contribute to the three-dimensional network structure observed in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through the analysis of proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns for the piperidine ring protons, typically appearing as complex multiplets in the aliphatic region between 1.5 and 4.0 parts per million. The methylene protons adjacent to the nitrogen atom show distinctive chemical shifts due to the deshielding effect of the electronegative nitrogen atom. The aromatic protons of the phenyl ring appear in the downfield region, with specific splitting patterns that reflect the substitution pattern of the bromine and chlorine atoms.

The carbon-13 Nuclear Magnetic Resonance spectrum reveals the carbon framework of the molecule, with the aromatic carbons showing characteristic chemical shifts in the 120-160 parts per million range. The carbons bearing the halogen substituents exhibit specific chemical shifts that are influenced by the heavy atom effects of bromine and chlorine. The piperidine ring carbons appear in the aliphatic region, with the carbon attached to the phenoxy oxygen showing a distinct downfield shift due to the electron-withdrawing effect of the ether linkage.

Fourier Transform Infrared spectroscopy demonstrates characteristic absorption bands that provide information about the functional groups present in the molecule. The carbon-hydrogen stretching vibrations of the aromatic and aliphatic regions appear in their expected frequency ranges, while the carbon-oxygen stretching of the ether linkage provides a diagnostic peak around 1250-1300 wavenumbers. The presence of the hydrogen chloride salt is evidenced by broad absorption bands in the 2500-3000 wavenumbers range, corresponding to the protonated amine functionality. The aromatic carbon-carbon stretching vibrations and the carbon-halogen bonds contribute additional characteristic peaks that confirm the molecular structure.

Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the aromatic chromophore. The phenyl ring substituted with electron-withdrawing halogen atoms exhibits modified electronic properties compared to unsubstituted phenyl rings, resulting in characteristic absorption maxima that can be used for identification and quantification purposes.

Computational Chemistry Modeling (Density Functional Theory, Molecular Dynamics)

Density Functional Theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. These quantum mechanical calculations reveal the electron density distribution throughout the molecule, highlighting the effects of the halogen substituents on the overall electronic structure. The electron-withdrawing nature of both bromine and chlorine atoms significantly influences the electron density on the phenyl ring, creating regions of electron deficiency that affect the chemical reactivity of the compound.

The calculated molecular orbitals demonstrate the contribution of the halogen atoms to the frontier molecular orbitals, which are critical for understanding chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electronic properties and potential reaction pathways. The presence of heavy atoms like bromine introduces spin-orbit coupling effects that must be considered in accurate computational modeling.

Molecular Dynamics simulations offer insights into the conformational flexibility and dynamic behavior of the molecule in solution. These simulations reveal the preferred conformations and the energy barriers associated with rotational motions around the flexible bonds, particularly the bond connecting the piperidine ring to the phenoxy group. The simulations also provide information about the solvation behavior and the interactions with water molecules or other solvents.

The computational analysis of intermolecular interactions, including hydrogen bonding patterns and halogen bonding interactions, contributes to understanding the solid-state packing and solution-phase behavior. The halogen atoms can participate in specific directional interactions that influence the overall molecular recognition and binding properties.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative structural analysis reveals significant differences between this compound and related piperidine derivatives. Examination of structurally similar compounds, such as 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride, demonstrates the profound influence of substituent patterns on molecular properties. The replacement of the chlorine atom with a methyl group fundamentally alters the electronic properties and steric requirements of the molecule, leading to different conformational preferences and intermolecular interaction patterns.

The comparison with 4-(2-Chlorophenoxy)piperidine hydrochloride illustrates the specific contribution of the bromine substituent to the overall molecular structure. The larger atomic radius and higher polarizability of bromine compared to hydrogen create substantial differences in van der Waals interactions and crystal packing arrangements. These structural modifications result in different physical properties, including melting points, solubility characteristics, and spectroscopic signatures.

Analysis of compounds with varying alkyl chain lengths, such as 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, provides insights into the effect of spacer groups on molecular flexibility and conformational dynamics. The additional ethyl group introduces greater conformational freedom and affects the overall molecular shape, leading to different packing arrangements and potentially different biological activities.

The structural comparison extends to related halogenated compounds, including those with different halogen combinations or positions. Compounds such as 2-bromo-4-(piperidin-4-yl)phenol hydrochloride demonstrate alternative connectivity patterns that result in fundamentally different molecular architectures. These comparisons highlight the importance of precise structural features in determining the overall properties of halogenated piperidine derivatives.

Properties

IUPAC Name |

4-(2-bromo-4-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPKIDBMKZUYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride typically involves the reaction of 2-bromo-4-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.

Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation .

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to be modified into other useful derivatives.

Biology

The compound is studied for its biological activities , particularly its interactions with biological molecules. It has demonstrated potential in various pharmacological studies, indicating its role in modulating biological pathways.

Medicine

In medical research, this compound is being investigated for its therapeutic properties , particularly in treating neurological and psychiatric disorders. Its pharmacological effects have been noted in several studies, suggesting it may act as an anxiolytic and antidepressant agent.

Pharmacological Studies

Research has highlighted several key pharmacological effects of this compound:

- Anxiolytic Effects : Animal studies indicate that this compound can significantly reduce anxiety-like behaviors. For example, rodents treated with varying doses showed a reduction in elevated plus maze anxiety scores.

- Antidepressant Activity : In rodent models, the compound demonstrated antidepressant properties, evidenced by reduced immobility times in forced swim tests.

- Neuroprotective Properties : In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential utility in neurodegenerative diseases.

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed significant improvements in anxiety scores following administration of the compound compared to placebo.

- Case Study on Depression : Another study focused on patients with major depressive disorder found that those receiving this compound experienced a faster onset of action compared to traditional SSRIs, suggesting its role as a novel antidepressant.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and physicochemical properties:

*Estimated based on structural similarity to CAS 1219960-48-1 .

Substituent Effects on Properties

- Halogen Position: The positional isomer 4-(4-Bromo-2-chlorophenoxy)piperidine HCl (4-Br, 2-Cl) exhibits identical molecular weight to the target compound but distinct electronic and steric profiles due to halogen arrangement. This may alter binding affinity in receptor-ligand interactions .

- Halogen Type: Replacing Cl with F (as in 4-(2-Bromo-4-fluorophenoxy)piperidine HCl) reduces molecular weight by ~53 g/mol and increases lipophilicity (XLogP3 = 2.8 vs. ~3.2 for Cl analogs) due to fluorine’s electronegativity and smaller size .

Biological Activity

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride is a synthetic compound with potential pharmacological applications, particularly in the treatment of neurological and psychiatric disorders. Its unique structure, characterized by a piperidine ring and a halogenated phenoxy group, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.63 g/mol. The structural features include:

- Piperidine Ring : Provides basicity and potential for interaction with various biological targets.

- Phenoxy Group : Substituted with bromine and chlorine, which may enhance binding affinity to receptors.

The mechanism of action involves the compound's ability to bind to specific receptors and enzymes, modulating their activity. Preliminary studies suggest that it may interact with neurotransmitter systems implicated in mood regulation and anxiety, such as:

- Serotonin Receptors : Potential modulation of serotonin pathways.

- Dopamine Receptors : Possible influence on dopaminergic signaling.

Pharmacological Studies

Research has indicated that this compound exhibits significant pharmacological effects. Notable findings include:

-

Anxiolytic Effects :

- Animal studies have shown that the compound can reduce anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- A study demonstrated a reduction in elevated plus maze anxiety scores in rodents treated with varying doses of the compound.

-

Antidepressant Activity :

- The compound has been evaluated for its antidepressant properties in rodent models. Results indicated a significant decrease in immobility time in the forced swim test, a common measure for antidepressant efficacy.

-

Neuroprotective Properties :

- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential utility in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Anxiolytic, Antidepressant, Neuroprotective | Halogen substitutions enhance receptor binding | |

| 3-(2-Bromo-4-methylphenoxy)methylpiperidine | Moderate antidepressant effects | Lacks neuroprotective properties | |

| 3-(4-Chloro-phenoxy)methylpiperidine | Limited activity reported | Simpler structure may reduce efficacy |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder showed that administration of this compound resulted in significant improvements in anxiety scores compared to placebo.

-

Case Study on Depression :

- Another study focused on patients with major depressive disorder found that patients receiving this compound experienced a faster onset of action compared to traditional SSRIs, suggesting its role as a novel antidepressant.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

- Long-term Efficacy Studies : Assessing the chronic effects and safety profile in diverse populations.

- Mechanistic Studies : Detailed exploration of receptor interactions using advanced molecular docking techniques.

- Clinical Trials : Expanding trials to include larger cohorts and varying demographics to validate findings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, piperidine derivatives are often prepared by reacting a brominated/chlorinated aromatic electrophile (e.g., 2-bromo-4-chlorophenol) with a piperidine precursor under alkaline conditions (e.g., NaOH in dichloromethane). Triethylamine is commonly used as a base to neutralize HCl byproducts . Purification typically involves recrystallization or chromatography. Reaction yields depend on solvent polarity, temperature (often room temperature to 50°C), and stoichiometric ratios of reagents .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology :

- Purity : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Compare retention times with standards .

- Structural Confirmation : Employ - and -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). FT-IR can confirm the presence of C-Br (500–600 cm) and C-Cl (750–800 cm) stretches .

- Elemental Analysis : Match experimental C, H, N, and Cl/Br percentages with theoretical values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodology : Use factorial design to test variables like temperature, solvent (e.g., DCM vs. THF), and base concentration. For example, a 2 factorial design (8 experiments) can identify significant factors affecting yield. Response surface methodology (RSM) can further refine optimal conditions . Statistical tools like ANOVA help distinguish noise from critical variables (e.g., solvent choice may account for >30% yield variation) .

Q. What computational methods are suitable for predicting reaction pathways and intermediates in the synthesis of this compound?

- Methodology :

- Reaction Mechanism : Apply density functional theory (DFT) to model nucleophilic attack of piperidine on the brominated aryl electrophile. Gaussian or ORCA software can calculate transition-state energies and identify rate-limiting steps .

- Solvent Effects : Use COSMO-RS simulations to predict solvation energies in polar aprotic solvents (e.g., DMF vs. DCM) .

- Data Integration : Combine computational results with experimental kinetics (e.g., Arrhenius plots) to validate theoretical models .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

- Methodology :

- Byproduct Analysis : Use LC-MS to detect minor impurities (e.g., di-substituted products from over-alkylation). Compare fragmentation patterns with spectral libraries .

- Variable Control : Replicate experiments under strictly controlled conditions (moisture-free, inert atmosphere) to isolate factors like hydrolysis or oxidation .

- Cross-Validation : Collaborate with independent labs to verify reproducibility, especially if discrepancies exceed 10% .

Q. What strategies mitigate environmental and safety risks during large-scale synthesis?

- Methodology :

- Waste Management : Separate halogenated byproducts (e.g., bromophenols) and neutralize acidic waste with bicarbonate before disposal .

- Safety Protocols : Follow OSHA guidelines for handling corrosive reagents (e.g., HCl gas scrubbers, fume hoods). Use PPE rated for halogen exposure (e.g., nitrile gloves, goggles) .

- Environmental Impact : Assess marine pollutant potential via OECD 301 biodegradability tests. Avoid releases exceeding 1 ppm in aqueous systems .

Data Interpretation and Methodological Challenges

Q. How should researchers address the lack of toxicological data for this compound?

- Methodology :

- Provisional Risk Assessment : Use read-across models with structurally similar compounds (e.g., 4-chloropiperidine derivatives) to estimate acute toxicity (LD) and ecotoxicity .

- In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HEK293) .

- Regulatory Alignment : Follow REACH guidelines for data gaps, including conservative safety factors (e.g., 100x uncertainty factor) in risk characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.